Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a compound that belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. . The structure of this compound includes a lithium ion coordinated to a 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate ligand, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and ethyl cyanoacetate under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 7-position can be introduced via nucleophilic substitution reactions using suitable amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step, high-throughput screening for optimal reaction conditions, and automated systems for lithium coordination to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohols, aldehydes, and various substituted triazolopyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a ligand in coordination chemistry to form complexes with various metals. These complexes are studied for their unique structural and electronic properties .
Biology and Medicine
In biology and medicine, this compound has shown promise as an antibacterial, antifungal, antiviral, and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in harsh industrial environments .
Mechanism of Action
The mechanism of action of Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Similar structure but without the lithium ion.
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Contains a carboxamide group instead of a carboxylate.
7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-methylcarboxylate: Contains a methyl group on the carboxylate.
Uniqueness
The presence of the lithium ion in Lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate enhances its stability and reactivity compared to similar compounds. This unique feature allows it to form more stable complexes with metals and exhibit distinct biological activities .
Properties
IUPAC Name |
lithium;7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.Li/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6;/h1-2H,7H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAAFUZIDKNYLG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=NC2=NC=NN2C(=C1C(=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4LiN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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